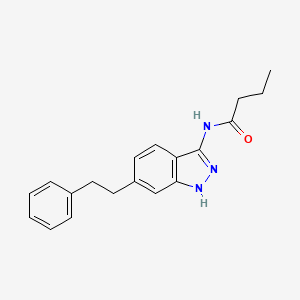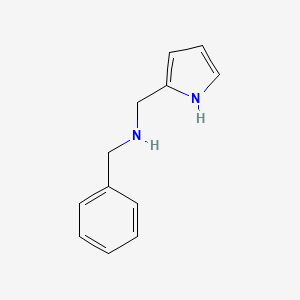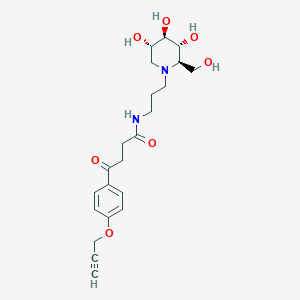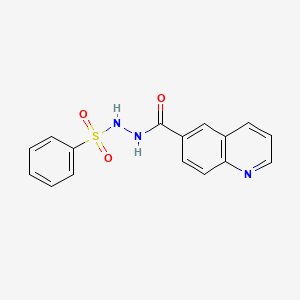
N''-(phenylsulfonyl)quinoline-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(phenylsulfonyl)quinoline-6-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(phenylsulfonyl)quinoline-6-carbohydrazide typically involves the reaction of quinoline-6-carboxylic acid with phenylsulfonyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include refluxing the mixture in a suitable solvent such as methanol or ethanol for several hours to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for N’-(phenylsulfonyl)quinoline-6-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N’-(phenylsulfonyl)quinoline-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides or aryl halides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N’-(phenylsulfonyl)quinoline-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N’-(phenylsulfonyl)quinoline-6-carbohydrazide can be compared with other quinoline derivatives such as:
Quinoline-6-carboxylic acid: A precursor in the synthesis of N’-(phenylsulfonyl)quinoline-6-carbohydrazide.
Phenylsulfonyl hydrazide: Another related compound with similar sulfonyl functional groups.
Quinoline-6-carbohydrazide: A simpler derivative without the phenylsulfonyl group.
Uniqueness: The presence of both the phenylsulfonyl and carbohydrazide groups in N’-(phenylsulfonyl)quinoline-6-carbohydrazide imparts unique chemical and biological properties, making it distinct from other quinoline derivatives. These functional groups contribute to its enhanced reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C16H13N3O3S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)quinoline-6-carbohydrazide |
InChI |
InChI=1S/C16H13N3O3S/c20-16(13-8-9-15-12(11-13)5-4-10-17-15)18-19-23(21,22)14-6-2-1-3-7-14/h1-11,19H,(H,18,20) |
InChI Key |
YPRPLJAGGWUKMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


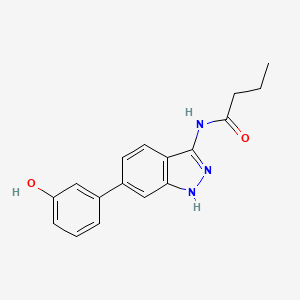
![N-[6-(4-Hydroxyphenyl)-1h-Indazol-3-Yl]butanamide](/img/structure/B10851143.png)

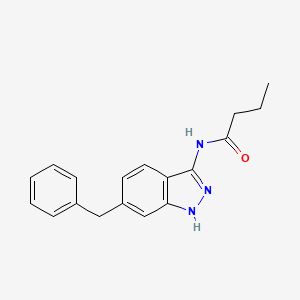
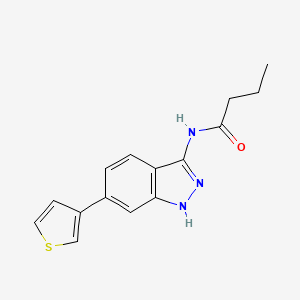
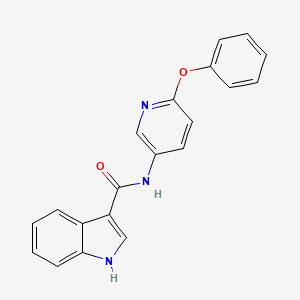
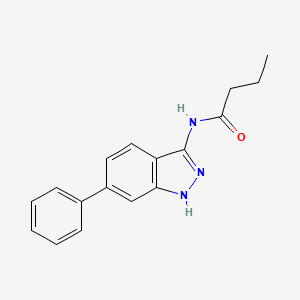
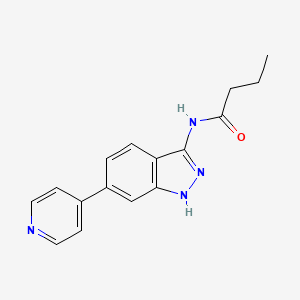
![N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine](/img/structure/B10851189.png)
